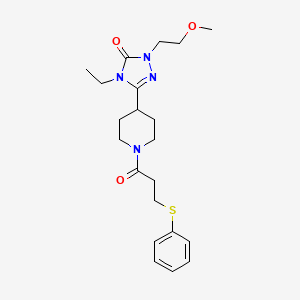

2-(1-Phenylethyl)benzotriazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1-Phenylethyl)benzotriazole is a type of benzotriazole, which is a class of compounds that are widely used as UV light absorbers or stabilizers . They are known for their outstanding light stability and protection efficiency, and they do not impart any yellowness to the protected substrate .

Synthesis Analysis

The synthesis of benzotriazole derivatives, such as 2-(1-Phenylethyl)benzotriazole, involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Molecular Structure Analysis

Benzotriazole compounds, including 2-(1-Phenylethyl)benzotriazole, have their chemical structures confirmed by 1H NMR, IR, and elemental analyses . The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . It confers unique physicochemical properties to its immediate vicinity on various molecular scaffolds .Chemical Reactions Analysis

Benzotriazole, the core structure of 2-(1-Phenylethyl)benzotriazole, can react with aliphatic primary amines and formaldehyde in aqueous media to give one or more of three types of product . The product formed depends on the molar ratio of the substrates, and on the degree of steric hindrance in the amine . Another method of analysis is based on the UV-photolysis of triazole in the presence of a chemical catalyst to form a dimer or polymer of the triazole .Physical And Chemical Properties Analysis

Benzotriazole, the core structure of 2-(1-Phenylethyl)benzotriazole, is a white solid with a melting point of 100°C, a boiling point of 350°C, a density of 1.36 g/cm3, and is soluble in water . It is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor .Mécanisme D'action

Benzotriazole derivatives, including 2-(1-Phenylethyl)benzotriazole, have been found to be biologically active . They have been used to construct innovative drug molecules due to their versatile biological properties . Benzotriazole metal complexes possess the bioactivities of both the benzotriazole nucleus and metal supramolecular complexes and exert double action mechanism to overcome drug resistances .

Safety and Hazards

Orientations Futures

While there is limited information available on the future directions of 2-(1-Phenylethyl)benzotriazole, benzotriazole derivatives have been found to be biologically active and have been used to construct innovative drug molecules . This suggests potential future research directions in exploring the biological activities of 2-(1-Phenylethyl)benzotriazole and its potential applications in pharmaceuticals .

Propriétés

IUPAC Name |

2-(1-phenylethyl)benzotriazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3/c1-11(12-7-3-2-4-8-12)17-15-13-9-5-6-10-14(13)16-17/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDLKQAKDYKLTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2N=C3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Phenylethyl)benzotriazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Methylamino)ethoxy]benzonitrile;hydrochloride](/img/structure/B2469465.png)

![5,6-dichloro-N-[2-(oxolan-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2469474.png)

![4-[(3-Aminophenyl)methyl]piperazin-2-one](/img/structure/B2469475.png)

![N-allyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2469476.png)

![N-cyclohexyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2469478.png)

![4-acetyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2469484.png)